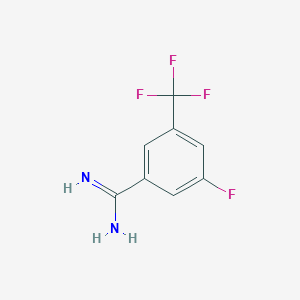

3-Fluoro-5-trifluoromethyl-benzamidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

885956-74-1 |

|---|---|

Molecular Formula |

C8H6F4N2 |

Molecular Weight |

206.14 g/mol |

IUPAC Name |

3-fluoro-5-(trifluoromethyl)benzenecarboximidamide |

InChI |

InChI=1S/C8H6F4N2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H3,13,14) |

InChI Key |

KBOARSXQHJAXEE-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C(=N)N |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C(=N)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3 Fluoro 5 Trifluoromethyl Benzamidine Systems

Hydrolysis Mechanisms of Benzamidine (B55565) and Benzamidinium Derivatives

Amidine-containing molecules, such as 3-fluoro-5-trifluoromethyl-benzamidine, can exist in a neutral form or as a protonated amidinium cation. Both forms are susceptible to hydrolysis, which cleaves the carbon-nitrogen double bond to yield an amide and an amine. This process is of significant interest as it often represents a key metabolic or degradation pathway.

Kinetic and Thermodynamic Investigations of Amidine Hydrolysis

The hydrolysis of benzamidines and their corresponding benzamidinium cations has been shown to occur at room temperature in aqueous solutions, particularly under weakly basic conditions. anu.edu.auchemrxiv.org The rate of this reaction is highly dependent on the pH of the solution. For the unsubstituted benzamidinium cation, the hydrolysis half-life can range from 15 hours at pH 13 to as long as 300 days at pH 9. anu.edu.auchemrxiv.org This pH dependence is largely governed by the equilibrium between the benzamidinium cation and its neutral benzamidine conjugate base. researchgate.net

Thermodynamic studies on related systems, such as the binding of substituted benzamidines to enzymes, show that the binding process is characterized by enthalpy-entropy compensation. nih.gov This suggests that hydrophobic and solvation effects play a crucial role in the stability and interaction of these molecules in aqueous environments, which would also influence the thermodynamics of the hydrolysis reaction.

Influence of Fluorine and Trifluoromethyl Substituents on Hydrolytic Stability

The presence of electron-withdrawing substituents on the benzene (B151609) ring, such as the fluorine and trifluoromethyl groups in this compound, is expected to significantly impact its hydrolytic stability. Electron-withdrawing groups increase the electrophilicity of the amidine carbon atom, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Reactivity of the Trifluoromethyl Group in Aromatic Systems

The trifluoromethyl (-CF₃) group is a powerful modulator of a molecule's electronic properties and reactivity due to its robust nature and strong electron-withdrawing capabilities. tcichemicals.com

Electron-Withdrawing Effects on Aromatic Electrophilic and Nucleophilic Substitution

The trifluoromethyl group exerts a potent electron-withdrawing inductive effect (-I effect) on the aromatic ring. mdpi.comvaia.com This is due to the high electronegativity of the three fluorine atoms. minia.edu.eg This effect deactivates the benzene ring towards electrophilic aromatic substitution by reducing its electron density and making it less nucleophilic. vaia.comyoutube.com The deactivation is more pronounced at the ortho and para positions, which are destabilized by the inductive pull of the -CF₃ group. Consequently, electrophilic attack is directed to the meta position, which is the least deactivated. vaia.comyoutube.comwikipedia.org

Conversely, this strong deactivation makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). By withdrawing electron density, the -CF₃ group stabilizes the negatively charged intermediate (Meisenheimer complex) that forms during an SNAr reaction, thereby accelerating the process. masterorganicchemistry.com

| Substituent | Electronic Effect | Effect on Electrophilic Substitution | Directing Influence |

|---|---|---|---|

| -F (Fluoro) | Inductive withdrawal (-I), Resonance donation (+M) | Weakly Deactivating | ortho, para |

| -CF₃ (Trifluoromethyl) | Strong Inductive withdrawal (-I) | Strongly Deactivating | meta |

Functional Group Transformations Involving the Trifluoromethyl Moiety

The trifluoromethyl group is known for its high stability, largely due to the strength of the carbon-fluorine bond. mdpi.com However, transformations of the -CF₃ group are possible under specific conditions. While generally considered robust, it can undergo decomposition or transformation in the presence of certain reagents like Lewis acids, metal hydrides, or under base-catalyzed conditions. nih.gov

Recent research has focused on developing methods for the selective transformation of aromatic -CF₃ groups. tcichemicals.com These methods often rely on activating the C-F bond. For example, reductive defluorination can transform an aromatic trifluoromethyl group into a difluoromethyl (-CF₂H) derivative using various techniques, including metal-mediated reductions and photoredox catalysis. acs.org In some cases, the -CF₃ group can be hydrolyzed to a carboxylic acid group under superacidic conditions, proceeding through a carbocationic intermediate. nih.gov

Reactivity of the Fluoro Substituent on the Benzene Ring

The fluoro substituent on the benzene ring of this compound exhibits dual electronic effects that influence its reactivity. csbsju.edu It has a strong electron-withdrawing inductive effect due to fluorine's high electronegativity, but it can also act as a weak electron-donating group through resonance by sharing one of its lone pairs with the aromatic π-system. csbsju.edu

In electrophilic aromatic substitution, the inductive effect typically dominates, making the ring less reactive than benzene (weakly deactivating). However, the resonance donation, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions. csbsju.edu

The most significant aspect of the fluoro substituent's reactivity in a highly electron-deficient ring, such as the one in the title compound, is its role as a leaving group in nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of fluorine polarizes the C-F bond, creating a partial positive charge on the attached carbon, which favors the initial attack by a nucleophile. wyzant.com Although the C-F bond is very strong, its cleavage is not the rate-determining step in the SNAr mechanism. masterorganicchemistry.com The rate is determined by the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups. masterorganicchemistry.com Therefore, in a molecule like this compound, which is heavily substituted with electron-withdrawing groups, the fluoro group is activated and can be displaced by a variety of nucleophiles. mdpi.comresearchgate.net

Interaction and Derivatization of the Amidine Functional Group

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented chemical reactivity and derivatization of the amidine functional group specific to this compound. While the synthesis and general properties of this compound are noted in chemical supplier catalogs, detailed mechanistic studies or reports on its interaction with other reactants are not publicly available.

The inherent reactivity of the benzamidine moiety suggests that this compound would likely participate in a variety of chemical transformations typical for this functional group. Generally, benzamidines are recognized as versatile synthons in organic chemistry, capable of acting as both nucleophiles and precursors to a wide array of heterocyclic systems. The amidine group, characterized by its C(=NH)NH2 structure, possesses two nitrogen atoms with differing nucleophilicity, making it a bidentate nucleophile.

It is well-established that benzamidines, in a general sense, can undergo condensation reactions with various electrophiles. For instance, reactions with 1,3-dicarbonyl compounds, such as β-ketoesters and dialdehydes, are common methods for the synthesis of substituted pyrimidines. Similarly, cyclocondensation with α,β-unsaturated carbonyl compounds can lead to the formation of dihydropyrimidines. The reaction of benzamidines with haloketones is a known route to substituted imidazoles. wikipedia.org

Furthermore, the nitrogen atoms of the amidine group can be susceptible to acylation and alkylation. Reaction with acylating agents like acid chlorides or anhydrides would be expected to yield N-acylbenzamidine derivatives. Alkylation, using alkyl halides, could potentially occur at either of the nitrogen atoms, with the specific outcome likely influenced by reaction conditions and the steric and electronic nature of the alkylating agent.

The electronic character of the 3-fluoro-5-trifluoromethyl-phenyl ring is anticipated to significantly influence the reactivity of the attached amidine group. Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing. This would decrease the electron density on the aromatic ring and, through inductive and resonance effects, reduce the basicity and nucleophilicity of the amidine nitrogens compared to unsubstituted benzamidine. This reduced nucleophilicity might necessitate harsher reaction conditions or the use of more reactive electrophiles to achieve derivatization.

Despite these well-established general principles of benzamidine reactivity, the absence of specific studies on this compound means that reaction conditions, yields, and the precise structures of any resulting derivatives remain speculative. Without experimental data, it is not possible to provide detailed research findings or construct data tables for the interaction and derivatization of this particular compound. Further empirical research is required to elucidate the specific chemical behavior of its amidine functional group.

Advanced Analytical and Spectroscopic Methodologies in Benzamidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of fluorinated organic molecules like 3-Fluoro-5-trifluoromethyl-benzamidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of the atoms. For a molecule with hydrogen, carbon, and fluorine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is utilized. researchgate.netnih.gov

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. In this compound, the aromatic protons will appear as distinct signals in the downfield region. Their splitting patterns (multiplicities) are governed by spin-spin coupling with the adjacent fluorine atom and other protons, providing crucial data on their relative positions on the aromatic ring. The protons of the amidine group (-C(NH)NH₂) may appear as broad signals due to chemical exchange and quadrupolar relaxation from the nitrogen atoms.

¹³C NMR: Carbon-13 NMR maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms. The carbon bearing the trifluoromethyl group (CF₃) will show a characteristic quartet due to coupling with the three fluorine atoms. Similarly, the carbon bonded to the single fluorine atom will exhibit a doublet. The chemical shift of the amidine carbon is also a key diagnostic feature.

¹⁹F NMR: As fluorine-19 is a highly sensitive nucleus (100% natural abundance), ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. nih.govhuji.ac.il It provides sharp signals over a wide chemical shift range, making it easy to distinguish between different fluorine environments. huji.ac.il In this compound, two distinct signals are expected: one for the single fluorine atom on the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The coupling between the fluorine atoms and nearby protons (H-F coupling) or carbons (C-F coupling) can be observed, further confirming the structure. nih.govrsc.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling (J) | Notes |

| ¹H NMR | ~7.5-8.5 | Multiplets (m) | Aromatic protons, shifts influenced by F and CF₃ groups. |

| ~8.0-9.5 (broad) | Singlets (s) | Amidine (NH₂) protons, often broad and may exchange with D₂O. | |

| ¹³C NMR | ~165 | Singlet (s) or Triplet (t) | Amidine carbon (C=N). |

| ~120-140 | Multiplets (m) | Aromatic carbons, showing C-F couplings. | |

| ~123 | Quartet (q), ¹JCF ≈ 272 Hz | Trifluoromethyl carbon (CF₃). | |

| ~163 | Doublet (d), ¹JCF ≈ 250 Hz | Carbon attached to fluorine (C-F). | |

| ¹⁹F NMR | ~ -63 | Singlet (s) | Trifluoromethyl group (CF₃). |

| ~ -110 | Multiplet (m) | Aromatic fluorine (Ar-F). |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., LC-MS/MS, GC-MS/MS, ESI-MS)

Mass spectrometry (MS) is a core technique for determining the molecular weight and confirming the elemental composition of a compound. nist.gov For a relatively polar and non-volatile molecule like this compound (MW: 206.14 g/mol ), techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer are ideal. iaea.orgchemscene.com ESI is a soft ionization method that typically generates a protonated molecular ion [M+H]⁺, allowing for precise molecular weight determination. iaea.org

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. nih.gov The precursor ion (e.g., the [M+H]⁺ ion at m/z 207.1) is isolated and subjected to collision-induced dissociation (CID), breaking it into smaller, characteristic fragment ions. Analyzing these fragments helps to confirm the identity of the compound by piecing together its structural components. For instance, common fragmentation pathways for this compound could include the loss of ammonia (B1221849) (NH₃), the trifluoromethyl radical (•CF₃), or cleavage of the amidine group. While GC-MS is a powerful tool, it is generally better suited for volatile and thermally stable compounds and may require derivatization for polar molecules like benzamidines. cdc.govnih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Possible Identity / Fragmentation Pathway |

| Molecular Ion | 207.1 | [M+H]⁺ (Protonated molecule) |

| Fragment Ion 1 | 190.1 | [M+H - NH₃]⁺ (Loss of ammonia) |

| Fragment Ion 2 | 188.1 | [M+H - F]⁺ (Loss of fluorine, less common) |

| Fragment Ion 3 | 138.0 | [M+H - CF₃]⁺ (Loss of trifluoromethyl group) |

| Fragment Ion 4 | 163.0 | [C₇H₃F₄]⁺ (Loss of the amidine group) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.netamericanpharmaceuticalreview.com These two methods are often complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy detects changes in polarizability. nih.gov

For this compound, key functional groups produce distinct signals:

N-H Bonds: The amidine group's N-H stretching vibrations typically appear as medium-to-strong bands in the IR spectrum between 3100 and 3500 cm⁻¹. libretexts.org

C=N Bond: The carbon-nitrogen double bond of the amidine functionality gives rise to a strong absorption in the 1600-1690 cm⁻¹ region.

Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring are observed in the 1450-1600 cm⁻¹ range. libretexts.org Aromatic C-H stretches appear above 3000 cm⁻¹.

C-F Bonds: The C-F stretching vibrations are particularly strong in the IR spectrum and occur in the 1000-1400 cm⁻¹ region. The trifluoromethyl group will have intense absorption bands in this "fingerprint" region. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Amidine (N-H) | Stretch | 3100 - 3500 | Medium to Strong |

| Amidine (C=N) | Stretch | 1600 - 1690 | Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |

| Fluoroalkane (C-F) | Stretch (from CF₃) | 1100 - 1400 | Very Strong |

| Aryl Fluoride (B91410) (C-F) | Stretch | 1100 - 1250 | Strong |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby enabling both its isolation and the assessment of its purity. tricliniclabs.com

High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic technique for the analysis of non-volatile compounds like this compound. nih.gov A typical setup would involve a reversed-phase column (e.g., C18) where a polar mobile phase (often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol) is used. iaea.org The compound's retention time is determined by its polarity. Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. HPLC can be coupled with a mass spectrometer (LC-MS) for simultaneous separation and identification. researchgate.net

Gas Chromatography (GC): Standard GC is generally less suitable for polar, high-boiling-point compounds like benzamidines due to their low volatility and potential for thermal degradation in the injector. cdc.govresearchgate.net However, GC can be useful for analyzing more volatile starting materials or impurities. For direct analysis of the benzamidine (B55565), derivatization to a more volatile and thermally stable form may be required. chromatographyonline.com

Table 4: Typical Chromatographic Methods for Benzamidine Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Application |

| HPLC | Reversed-Phase (e.g., C18, C8) | Acetonitrile/Water or Methanol/Water (often with 0.1% formic acid or TFA) | UV-Vis (e.g., at 254 nm), MS | Purity assessment, quantification, isolation. |

| GC | Polar (e.g., WAX) or non-polar (e.g., DB-5) capillary column | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization (FID), MS | Analysis of volatile impurities or starting materials. |

Calorimetric and Thermodynamic Methods for Molecular Interaction Studies (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to study the thermodynamics of binding interactions in solution. wikipedia.org It directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule binds to another. nih.gov This allows for a complete thermodynamic characterization of the interaction from a single experiment. nih.govacs.org

In a typical ITC experiment involving this compound, a solution of the compound would be incrementally injected into a sample cell containing a target molecule (e.g., an enzyme like trypsin, for which benzamidines are known inhibitors). nih.govacs.org Each injection triggers a heat change that is precisely measured. The data is plotted as heat flow versus time, and the integrated heats are then plotted against the molar ratio of the reactants. Fitting this binding isotherm yields key thermodynamic parameters:

Binding Affinity (Kₐ) or Dissociation Constant (Kₔ) : Measures the strength of the interaction.

Enthalpy Change (ΔH) : The heat released or absorbed upon binding.

Stoichiometry (n) : The molar ratio of the ligand to the target in the complex. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated, providing a full thermodynamic profile of the binding event. mdpi.comnih.gov

Table 5: Thermodynamic Parameters Obtainable from Isothermal Titration Calorimetry

| Parameter | Symbol | Description | Information Provided |

| Association Constant | Kₐ | The equilibrium constant for the binding reaction. | Strength of the binding interaction. |

| Dissociation Constant | Kₔ | The reciprocal of the association constant (1/Kₐ). | Concentration at which half the binding sites are occupied. |

| Enthalpy Change | ΔH | The heat change associated with binding. | Insight into the types of forces driving binding (e.g., hydrogen bonds). |

| Entropy Change | ΔS | The change in randomness or disorder upon binding. | Insight into hydrophobic effects and conformational changes. |

| Gibbs Free Energy | ΔG | The overall energy change of the binding process. | Determines the spontaneity of the interaction. |

| Stoichiometry | n | The number of ligand molecules binding to one target molecule. | The binding ratio of the complex. |

Electron Microscopy for Morphological Analysis of Supramolecular Assemblies (if applicable to benzamidine systems)

While often used for imaging solid materials and biological specimens, Electron Microscopy (EM) techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can be applied to analyze the morphology of self-assembled supramolecular structures. researchgate.net Benzamidine derivatives, with their potential for hydrogen bonding and aromatic stacking, can under specific conditions (e.g., concentration, pH, solvent) form higher-order assemblies like nanofibers, gels, ribbons, or nanocrystals. nih.govresearchgate.net

If this compound were to form such structures, EM would be a critical tool for their visualization. nih.gov

Transmission Electron Microscopy (TEM): Provides high-resolution, two-dimensional projection images, revealing details about the shape, size, and internal structure of nanoscale assemblies.

These techniques would confirm the existence of any supramolecular assemblies and provide quantitative data on their dimensions and structural organization, which is not accessible by spectroscopic methods that probe molecular-level properties. researchgate.net

Table 6: Electron Microscopy Techniques for Supramolecular Analysis

| Technique | Abbreviation | Information Obtained | Typical Resolution |

| Scanning Electron Microscopy | SEM | Surface topography, morphology, and composition of microstructures. | ~1-20 nm |

| Transmission Electron Microscopy | TEM | 2D projection images, size, shape, and internal structure of nanostructures. | <1 nm |

| Cryogenic Transmission Electron Microscopy | Cryo-TEM | Morphology of assemblies preserved in a vitrified, hydrated state. | ~1-5 nm |

Computational and Theoretical Chemistry Approaches in Benzamidine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate the electronic structure, which in turn governs the molecule's reactivity and physical characteristics.

For fluorinated compounds, methods like Hartree-Fock theory and Density Functional Theory (DFT) are employed to investigate various chemical properties. emerginginvestigators.org A computational study on fluorinated allopurinol, for instance, used Hartree-Fock calculations to evaluate molecular geometry, Mulliken charge distribution, and frontier molecular orbitals (HOMO and LUMO). emerginginvestigators.org Such analyses help predict how a molecule like 3-Fluoro-5-trifluoromethyl-benzamidine might interact with its environment. The distribution of electron density, for example, can identify sites susceptible to nucleophilic or electrophilic attack. nih.gov These calculations can also predict the stability of the molecule; studies have shown that fluorination can enhance chemical stability in certain heterocyclic compounds. emerginginvestigators.org Furthermore, these methods can predict how fluorination may prevent metabolic attacks by altering the electronic landscape of the molecule. emerginginvestigators.org

Table 1: Applications of Quantum Chemical Calculations

| Calculation Type | Information Yielded | Relevance to this compound |

|---|---|---|

| Geometry Optimization | Predicts the most stable 3D arrangement of atoms. | Determines the molecule's shape and bond lengths/angles. |

| Mulliken Charge Analysis | Calculates the partial charge on each atom. emerginginvestigators.org | Reveals the electronic distribution and polar regions of the molecule. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Identifies the highest occupied and lowest unoccupied molecular orbitals. emerginginvestigators.org | Predicts chemical reactivity and the molecule's ability to donate or accept electrons. |

| Electron Density Mapping | Visualizes the electron cloud around the molecule. nih.gov | Highlights electron-rich and electron-deficient areas, indicating potential sites for chemical reactions. nih.gov |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for predicting ligand-target interactions and is a cornerstone of structure-based drug design.

For a compound such as this compound, docking simulations can screen potential biological targets by estimating the binding affinity and predicting the binding pose within the active site of a protein. The process involves sampling a large number of possible orientations and conformations of the ligand within the target's binding site and then using a scoring function to rank them. This can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. For example, in the development of novel antibacterial agents, virtual screening using software like Glide has been used to identify potential inhibitors of specific enzymes. researchgate.net

Table 2: Common Molecular Docking Software and Scoring Functions

| Software | Scoring Function Principle | Typical Application |

|---|---|---|

| AutoDock Vina | Machine-learning-based, empirical and knowledge-based terms. | Widely used for virtual screening and binding pose prediction. |

| Glide | Empirically based ChemScore, considers factors like hydrogen bonds, lipophilic interactions, and solvation. researchgate.net | High-throughput virtual screening in drug discovery pipelines. researchgate.net |

| GOLD | Genetic algorithm for flexible ligand docking; scoring based on force-field parameters. | Used for complex systems, including those with metal ions or covalent interactions. |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Free Energy Calculations

While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in a system over time by solving Newton's equations of motion.

These simulations are invaluable for exploring the conformational landscape of flexible molecules like this compound, revealing the different shapes the molecule can adopt in solution. When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose and provide a more accurate calculation of binding free energy. researchgate.net Thermodynamic simulations derived from MD can determine the stability and affinity of active molecules. nih.gov This information is critical for lead optimization, as it helps differentiate between compounds with similar docked scores but different dynamic behaviors. Furthermore, data from MD simulations can serve as physically meaningful descriptors to improve the accuracy of machine learning models in predicting formulation properties. schrodinger.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. QSAR is a key component of ligand-based drug design, used when the 3D structure of the target is unknown.

To build a QSAR model for a series of benzamidine (B55565) derivatives, one would first calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. Then, a mathematical model is created that correlates these descriptors with the observed biological activity (e.g., inhibitory concentration). This model can then be used to predict the activity of new, untested compounds, guiding the design of molecules with enhanced potency. QSAR is often considered a machine learning methodology in modern drug design. researchgate.net

Table 3: Common Molecular Descriptors in QSAR

| Descriptor Class | Example | Property Quantified |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Basic composition and size of the molecule. |

| Topological | Wiener Index, Kier & Hall Shape Indices | Atomic connectivity and branching. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability. |

| Electronic | Dipole Moment, Partial Charges | Distribution of electrons within the molecule. |

Homology Modeling for Protein Target Structure Generation

The success of structure-based design methods like molecular docking relies on the availability of a high-resolution 3D structure of the target protein. When an experimental structure (from X-ray crystallography or NMR spectroscopy) is unavailable, homology modeling can be used to generate a reliable theoretical model.

This technique is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves identifying a protein of known structure (the template) that has a significant sequence similarity to the target protein. The sequence of the target is then aligned with the template sequence, and a 3D model of the target is constructed based on the template's backbone structure. This generated model can then be used in docking simulations to study how ligands like this compound might bind. This approach was utilized in identifying potential inhibitors for mycobacterial targets. researchgate.net

Density Functional Theory (DFT) Investigations of Fluorinated Organic Molecules

Density Functional Theory (DFT) is a powerful quantum chemical method that has proven particularly useful for studying fluorinated organic molecules. DFT calculates the electronic structure of a system based on its electron density, which is computationally less intensive than solving the full Schrödinger equation for many-electron systems.

DFT is highly effective for predicting the reactivity and properties of molecules containing fluorine. For example, DFT calculations have been used to predict the 19F NMR chemical shifts of fluorinated pharmaceuticals and their degradation products with high accuracy, aiding in their identification without needing authentic standards. nih.govresearchgate.net A combined experimental and computational DFT approach was used to determine the reaction mechanism for the activation of carbon-fluorine (C-F) bonds in fluoroarenes. nih.gov Such studies provide insight into the stability of the C-F bond in compounds like this compound and can predict potential metabolic pathways or degradation patterns. Calculations of C-F bond-breaking enthalpies and electron densities can agree well with experimentally observed defluorination. nih.govresearchgate.net

Machine Learning and Artificial Intelligence Applications in Compound Design

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast and complex chemical data. schrodinger.com These data-driven approaches can be applied to nearly every stage of the design process for new compounds. nih.gov

In the context of designing molecules like this compound, ML models can be trained to predict a wide range of properties, from solubility and toxicity to binding affinity for a specific target. Various ML algorithms, including artificial neural networks (ANN), random forests (RF), and support vector machines (SVM), are used to build these predictive models. researchgate.net These tools can screen massive virtual libraries of compounds far more quickly than traditional experimental methods, identifying promising candidates for synthesis and testing. schrodinger.com Furthermore, generative AI models can design entirely new molecules with a desired set of properties, exploring a vast chemical space to propose novel structures that human chemists might not have conceived. youtube.com

Structure Activity Relationship Sar and Structural Biology Investigations of Fluorinated Benzamidines

Systematic Structural Modifications of the 3-Fluoro-5-trifluoromethyl-benzamidine Scaffold

The chemical architecture of this compound presents multiple opportunities for systematic structural modifications to probe and optimize its biological activity. These modifications can be broadly categorized into three areas: substitutions on the aromatic ring, derivatization of the amidine functional group, and the introduction of diverse linker moieties.

Impact of Aromatic Ring Substituents on Molecular Interactions

The substituents on the aromatic ring of benzamidine (B55565) derivatives play a pivotal role in defining their interaction with protein targets. The presence of a fluorine atom and a trifluoromethyl group at the 3 and 5 positions, respectively, of the benzamidine ring are key determinants of its electronic and steric properties.

Fluorine, as a highly electronegative atom, can significantly alter the electronic distribution of the aromatic ring. This can influence cation-π, π-π stacking, and other non-covalent interactions within a protein's binding pocket. nih.gov The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry as it can be done without significantly altering the molecule's size, thus avoiding major steric clashes while modulating electronic properties. nih.gov Electron-withdrawing substituents, such as the trifluoromethyl group, have been shown to increase the strength of aromatic interactions, which can lead to enhanced binding affinity. rsc.org

The specific 3,5-substitution pattern on the benzamidine ring is crucial. For instance, studies on bisbenzamidine inhibitors of arginine-specific gingipain have shown a strong preference for substitution at the 4-position of the aromatic ring over the 3-position, with 3-substituted derivatives being poorer inhibitors. mdpi.com This highlights the sensitivity of the binding pocket to the precise placement of substituents.

Furthermore, the lipophilicity conferred by the trifluoromethyl group can enhance membrane permeability and bioavailability. The interplay between the electron-withdrawing nature of both the fluorine and trifluoromethyl groups can create a unique electrostatic potential surface that governs the molecule's interactions with its biological targets.

A summary of the effects of aromatic ring substituents on molecular interactions is presented in the table below.

| Substituent Effect | Impact on Molecular Interactions | Reference |

| Fluorine Substitution | Alters electronic distribution, influencing cation-π and π-π stacking interactions without significant steric hindrance. | nih.gov |

| Trifluoromethyl Group | Acts as a strong electron-withdrawing group, enhancing aromatic interactions and increasing lipophilicity. | rsc.org |

| Positional Isomerism | The location of substituents on the aromatic ring is critical for optimal binding, as seen with the preference for 4-substituted benzamidines in some enzymes. | mdpi.com |

Variations and Derivatizations of the Amidine Functional Group

The positively charged amidine group is a key pharmacophore, often mimicking the side chain of arginine and forming crucial salt bridges and hydrogen bonds within the active sites of target enzymes. Modifications to this group can have a profound impact on binding affinity and selectivity.

For instance, in the context of serine protease inhibition, the basicity of the amidine group is critical for its interaction with the aspartic acid residue often found at the bottom of the S1 pocket of these enzymes. Any modification that reduces this basicity would likely lead to a decrease in inhibitory potency.

Introduction of Heterocyclic and Aliphatic Linker Moieties

The connection of two benzamidine scaffolds via a linker to create bis-benzamidines has been a successful strategy for enhancing inhibitory potency against certain enzymes. mdpi.com The nature of the linker, whether it is a simple aliphatic chain or a more complex heterocyclic system, influences the molecule's flexibility, conformation, and ability to span multiple binding sites.

The introduction of such linkers to the this compound scaffold could potentially lead to novel inhibitors with enhanced and selective activities.

Enzyme Inhibition Mechanisms and Selectivity Studies

The this compound scaffold is a promising starting point for the development of potent and selective inhibitors of various enzymes and receptors.

Investigation of Serine Protease Inhibition (e.g., Trypsin, Arginine-Specific Gingipain)

Benzamidine and its derivatives are well-known inhibitors of trypsin-like serine proteases, which cleave peptide bonds after arginine or lysine (B10760008) residues. researchgate.netfrontiersin.org The positively charged amidine group effectively mimics the side chain of arginine, allowing it to bind tightly in the S1 specificity pocket of these enzymes, which typically contains an aspartic acid residue at its base.

The inhibition of arginine-specific gingipains (RgpA and RgpB), key virulence factors from the periodontal pathogen Porphyromonas gingivalis, by benzamidine derivatives has been a subject of significant research. mdpi.comnih.gov These enzymes are cysteine proteinases, but they possess a trypsin-like specificity for arginine residues. researchgate.net Computational studies have shown that benzamidine inhibitors interact with key residues in the active site of gingipain, such as Asp387, His435, and Cys468, through hydrogen bonding. mdpi.com

Bis-benzamidine derivatives, particularly those with a urea (B33335) linker, have been found to be effective inhibitors of both HRgpA and RgpB. nih.gov The presence of zinc has been shown to increase the inhibitory potency of some urea-linked benzamidines by 2-3 fold. nih.gov

The inhibitory activity of benzamidine derivatives against trypsin is also well-documented. frontiersin.org The synthetic inhibitor p-aminobenzamidine is commonly used for the affinity purification of trypsin and other trypsin-like serine proteases.

A table summarizing the inhibitory data for benzamidine derivatives against these proteases is provided below.

| Compound Type | Target Enzyme | Key Findings | Reference |

| Benzamidine Derivatives | Arginine-Specific Gingipain (HRgpA, RgpB) | Effective inhibitors; bis-benzamidines with a urea linker are particularly potent. Inhibition is enhanced by zinc. | mdpi.comnih.gov |

| Benzamidine Derivatives | Trypsin | Well-established inhibitors, with the amidine group mimicking the arginine side chain to bind in the S1 pocket. | frontiersin.org |

| Tetracycline Analogues | Arginine-Specific Gingipains (HRgpA, RgpB) | Doxycycline (B596269), tetracycline, and minocycline (B592863) inhibit gingipains, with doxycycline being the most potent. | nih.gov |

NMDA Receptor Antagonism and Subtype Selectivity

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor, is crucial for synaptic plasticity and other neuronal functions. However, its overactivation can lead to excitotoxicity and neuronal cell death. nih.gov Consequently, NMDA receptor antagonists have been investigated for their therapeutic potential in various neurological disorders.

While there is no direct evidence in the provided search results linking this compound to NMDA receptor antagonism, the structural features of this compound warrant consideration for such activity. The aromatic ring system and the potential for modification could allow for interaction with various sites on the NMDA receptor complex.

NMDA receptors are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits (A-D). nih.gov The development of subtype-selective antagonists is a major goal in the field to minimize side effects associated with non-selective blockade. nih.gov For example, ifenprodil (B1662929) is a well-known antagonist that shows selectivity for GluN2B-containing receptors. nih.govnih.gov The sensitivity of different NMDA receptor subtypes to various non-competitive antagonists has been demonstrated, with ε1/ζ1 (GluN2A/GluN1) and ε2/ζ1 (GluN2B/GluN1) channels being more sensitive to (+)-MK-801 than ε3/ζ1 (GluN2C/GluN1) and ε4/ζ1 (GluN2D/GluN1) channels. nih.gov

The exploration of fluorinated benzamidines like this compound as NMDA receptor antagonists, and the investigation of their subtype selectivity, could be a promising avenue for future research. The strategic placement of fluorine could influence interactions with specific amino acid residues within the ligand-binding domain of different GluN2 subunits.

Analysis of Molecular Recognition and Ligand Binding Modes (e.g., hydrogen bonding, electrostatic interactions, hydrophobic effects)

The binding of this compound to a protein target is a multifaceted process governed by a combination of non-covalent interactions.

Hydrogen Bonding: The primary site for hydrogen bonding is the amidine group (-C(NH)NH2). This group can act as both a hydrogen bond donor and acceptor, forming critical interactions with polar residues in an enzyme's active site. For instance, in trypsin-like serine proteases, the positively charged amidinium group forms a salt bridge with a conserved aspartate residue at the bottom of the S1 specificity pocket. researchgate.net

Hydrophobic Effects: The trifluoromethyl group is significantly more lipophilic than a methyl group and can enhance hydrophobic interactions with nonpolar pockets in the enzyme active site. The phenyl ring itself also contributes to hydrophobic binding. The desolvation of the hydrophobic CF3 group upon binding can lead to a positive entropy change, favoring the binding process. nih.gov

A summary of the potential molecular interactions is presented in the table below.

| Interaction Type | Contributing Moiety | Potential Interacting Partner in Protein |

| Hydrogen Bonding | Amidine group | Asp, Glu, Ser, Thr, Gln, Asn, backbone carbonyls |

| Electrostatic Interactions | Fluorine, Trifluoromethyl group, Amidine group | Polar residues, metal ions, regions of high electron density |

| Hydrophobic Effects | Phenyl ring, Trifluoromethyl group | Ala, Val, Leu, Ile, Phe, Trp, Met |

Role of Fluorine and Trifluoromethyl Groups in Modulating Biological Activity

The incorporation of fluorine and trifluoromethyl groups is a common strategy in medicinal chemistry to fine-tune the physicochemical properties and biological activity of lead compounds.

The strong electron-withdrawing properties of both the fluorine atom and the trifluoromethyl group profoundly influence the electronic distribution of the benzamidine ring. This electronic perturbation can have several consequences for target engagement:

Modulation of pKa: The electron-withdrawing nature of the substituents lowers the pKa of the amidinium group, making it a stronger acid. This can affect the ionization state of the ligand at physiological pH and influence the strength of the salt bridge interaction with an aspartate or glutamate residue in the binding pocket.

Enhanced Hydrogen Bonding: The polarization of adjacent C-H bonds by the fluorine atom can render them more acidic, potentially enabling them to act as weak hydrogen bond donors. nih.gov

Quadrupole Moment Alteration: Fluorination significantly alters the quadrupole moment of the aromatic ring, which can influence π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. nih.gov

The size and shape of the fluorine and trifluoromethyl groups play a crucial role in the steric complementarity between the ligand and the target protein.

Fluorine: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This allows fluorine to act as a bioisostere for hydrogen, often with minimal steric perturbation. However, its presence can restrict the conformational freedom of the molecule and favor a bioactive conformation. nih.gov

Trifluoromethyl Group: The trifluoromethyl group is considerably larger than a methyl group and can provide a steric anchor to fill a hydrophobic pocket within the binding site. documentsdelivered.com This can lead to enhanced binding affinity and selectivity. However, its bulkiness can also introduce steric clashes if the binding pocket is not sufficiently large. Studies on glucocorticoid receptor ligands have shown that replacing a CF3 group with a larger benzyl (B1604629) group can alter the functional behavior from agonist to antagonist by forcing a conformational change in the receptor. nih.gov

The introduction of fluorine and trifluoromethyl groups significantly impacts the solvation properties of the molecule and the thermodynamics of binding.

The following table summarizes the key effects of the fluorine and trifluoromethyl groups:

| Property | Fluorine | Trifluoromethyl Group |

| Electronic Effect | Strong electron-withdrawing | Very strong electron-withdrawing |

| Steric Effect | Minimal (bioisostere of H) | Significant bulk |

| Lipophilicity | Increases local lipophilicity | Significantly increases lipophilicity |

| Metabolic Stability | C-F bond is very stable | Very stable to metabolic oxidation |

Advanced Research Applications in Chemical Biology and Material Science

Development of Chemical Probes for Receptor and Enzyme Studies

The benzamidine (B55565) moiety is a well-established pharmacophore known for its ability to act as a reversible competitive inhibitor of serine proteases, such as trypsin, thrombin, and plasmin. nih.govwikipedia.org The positively charged amidinium group mimics the guanidinium (B1211019) side chain of arginine, allowing it to bind effectively in the S1 specificity pocket of these enzymes, which features a key aspartate residue (Asp189 in trypsin). researchgate.netscielo.br

The development of substituted benzamidines, such as 3-Fluoro-5-trifluoromethyl-benzamidine, is a strategic approach to refine and enhance this inhibitory activity. The introduction of electron-withdrawing groups like fluorine and trifluoromethyl significantly alters the electronic landscape and hydrophobicity of the molecule. These modifications are crucial for tuning the binding affinity (Ki), selectivity, and pharmacokinetic properties of the inhibitor. nih.gov Studies on various substituted benzamidines have shown that binding affinity is influenced by the hydrophobicity and electronic character of the substituents. nih.gov For instance, the Ki value for unsubstituted benzamidine against human tissue kallikrein is approximately 1,098 µM, while the more basic 4-aminobenzamidine (B1203292) has a stronger Ki of 146 µM. nih.gov By systematically altering the substitution pattern, researchers can develop highly specific chemical probes to study the structure and function of individual proteases or to target specific enzymes involved in disease pathways. nih.gov The use of benzamidine-based affinity columns for the purification of serine proteases further underscores the specific and reversible nature of this interaction. sigmaaldrich.com

Applications in Supramolecular Chemistry and Molecular Self-Assembly

The benzamidine motif is a valuable functional group in supramolecular chemistry due to its capacity for forming robust hydrogen bonds. The -C(NH)NH2 group can act as a hydrogen bond donor, facilitating the formation of predictable, self-assembling structures. nih.govnih.gov When combined with the specific properties of the 3-fluoro and 5-trifluoromethyl substituents, this compound gains additional layers of control for molecular self-assembly.

Fluorinated aromatic rings are known to engage in unique non-covalent interactions, including π-π stacking that is distinct from their non-fluorinated counterparts. rsc.org The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the aromatic π-system. nih.gov This can disrupt traditional π-π stacking and favor offset or edge-to-face arrangements to minimize electrostatic repulsion. rsc.orgsoton.ac.uk These interactions, in concert with the primary hydrogen bonding of the amidine headgroup, allow for the design of complex, one-dimensional crystalline assemblies and other supramolecular architectures. nih.govrsc.org The precise control over intermolecular forces afforded by these functional groups makes this compound a relevant candidate for constructing novel co-crystals and functional molecular materials. rsc.org

Utilization as Versatile Building Blocks in Complex Organic Synthesis

This compound and its direct chemical precursors, such as 3-fluoro-5-(trifluoromethyl)benzoic acid and 3-fluoro-5-(trifluoromethyl)benzonitrile (B106752), are recognized as important building blocks in modern organic synthesis. ossila.comchemimpex.com The presence of fluorine-containing groups is highly desirable in medicinal chemistry, as they can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. nih.gov

The precursor, 3-fluoro-5-(trifluoromethyl)benzoic acid, can be readily converted into an acyl chloride for subsequent amination or Friedel-Crafts acylation reactions. ossila.com The benzonitrile (B105546) precursor can be synthesized and subsequently hydrolyzed to the corresponding benzoic acid or converted into the benzamidine. chemicalbook.comgoogle.com These fluorinated synthons are frequently incorporated into larger, more complex molecules. For example, 3-fluoro-5-(trifluoromethyl)benzoic acid has been used as a capping agent for an oligothiophene-based fusion inhibitor of the influenza A virus. ossila.com Similarly, synthetic routes to create potent antimicrobial pyrazole (B372694) derivatives have utilized 3,5-bis(trifluoromethyl)phenyl precursors. nih.gov The commercial availability of these fluorinated intermediates facilitates their use in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comnih.gov

Investigation in Materials Science: Chemical Modifiers and Interfacial Engineering

In the field of materials science, particularly for perovskite solar cells (PSCs), interfacial engineering is critical for improving efficiency and stability. Research has shown that compounds structurally related to this compound serve as highly effective interfacial modifiers. researchgate.netnih.gov For instance, 4-trifluorophenylammonium iodide (CF3PhAI) and 4-(trifluoromethyl)-1H-imidazole have been used to passivate defects at the interface between the perovskite layer and the charge transport layers (e.g., SnO2). nih.govnih.gov

These molecules function in several synergistic ways. The trifluoromethyl group (-CF3) is highly hydrophobic, creating a moisture-resistant barrier at the perovskite surface that significantly enhances the device's long-term stability in humid conditions. nih.gov Furthermore, the functional groups can passivate surface defects, such as uncoordinated lead ions (Pb2+), through Lewis acid-base interactions, which reduces non-radiative recombination and improves charge carrier extraction. researchgate.netnih.gov The introduction of these fluorinated modifiers can also improve the energy level alignment at the interface, facilitating more efficient charge transport. nih.gov Given these successful applications, this compound is a strong candidate for similar roles as a chemical modifier to enhance the performance and durability of PSCs and other optoelectronic devices. ntu.edu.sgnih.gov

Fluorous Chemistry Applications for Separation and Synthesis of Fluorinated Compounds

Fluorous chemistry leverages the unique properties of highly fluorinated compounds, which are often soluble in fluorinated solvents but not in common organic solvents or water. wikipedia.orgtcichemicals.com This differential solubility is exploited for "fluorous tagging," a strategy in solution-phase synthesis that facilitates the purification and separation of reaction products. nih.govresearchgate.net

A substrate or reagent is tagged with a perfluoroalkyl group (a "fluorous ponytail"), and after a reaction, the tagged product can be easily separated from non-fluorinated byproducts and excess reagents by liquid-liquid extraction with a fluorous solvent or by fluorous solid-phase extraction (F-SPE). wikipedia.orgnih.gov this compound, with its significant fluorine content, is a valuable component in this field. It can be used as a building block to synthesize more complex molecules that are themselves part of a fluorous synthesis workflow. chemimpex.comnih.gov The incorporation of the 3-fluoro-5-(trifluoromethyl)phenyl moiety can impart sufficient "fluorophilicity" to a molecule to enable its separation using fluorous techniques, thus aiding in the rapid synthesis and purification of compound libraries for drug discovery and other applications. nih.govresearchgate.net

Research Findings Summary

| Application Area | Key Findings | Relevant Compounds | Citations |

| Enzyme Inhibition | Benzamidine core acts as a competitive inhibitor of serine proteases. Fluoro and trifluoromethyl groups modulate binding affinity and selectivity. | Benzamidine, 4-Aminobenzamidine | nih.govnih.govnih.gov |

| Supramolecular Chemistry | Amidine group forms hydrogen bonds. Fluorine substituents alter π-π stacking interactions, enabling control over crystal packing. | Polyfluorinated arylamines, 2,6-Difluorobenzamide | nih.govrsc.orgrsc.org |

| Organic Synthesis | Serves as a versatile building block for introducing fluorinated moieties into complex molecules like APIs and agrochemicals. | 3-Fluoro-5-(trifluoromethyl)benzoic acid, 3-Fluoro-5-(trifluoromethyl)benzonitrile | ossila.comchemimpex.comnih.gov |

| Materials Science | Structurally similar molecules passivate defects, improve charge transport, and create a moisture barrier in perovskite solar cells. | 4-Trifluorophenylammonium iodide, 4-(Trifluoromethyl)-1H-imidazole | researchgate.netnih.govnih.gov |

| Fluorous Chemistry | High fluorine content makes it suitable for fluorous tagging strategies, facilitating the purification of compounds in multi-step synthesis. | Perfluoroalkyl-tagged substrates | wikipedia.orgnih.govresearchgate.net |

Future Research Directions and Methodological Innovations

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of highly functionalized aromatic compounds like 3-Fluoro-5-trifluoromethyl-benzamidine traditionally relies on multi-step processes that can be resource-intensive. A significant future direction lies in the development of novel catalytic systems that offer more sustainable and efficient routes. One promising area is the use of micellar catalysis, which employs surfactants to create nanoreactors in aqueous media. researchgate.net This approach can facilitate challenging cross-coupling reactions, such as the Buchwald-Hartwig amination, under milder conditions and potentially without the need for deoxygenation of the reaction environment. researchgate.net For instance, the synthesis of fluorinated acridines has been successfully achieved using a tandem micellar Buchwald-Hartwig amination followed by an acid-promoted cyclization, highlighting the potential of this "greener" alternative to conventional organic synthesis. researchgate.net

Future research could focus on adapting these micellar catalysis protocols for the direct amination of 3-fluoro-5-(trifluoromethyl)benzonitrile (B106752) to yield this compound. The development of new amphiphilic derivatives could further enhance the efficiency of such syntheses in water at room temperature. researchgate.net

Another avenue of exploration is the application of enzymatic catalysis. While the direct enzymatic synthesis of fluorinated compounds is still a developing field, enzymes like cytochrome P450s, lipases, and transaminases have shown potential in the synthesis of various fluorinated molecules. researchgate.net Research into engineering or discovering enzymes that can tolerate and transform highly fluorinated substrates could lead to highly selective and environmentally benign synthetic pathways for fluorinated benzamidines.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols and ensuring the quality of the final product. Advanced spectroscopic techniques are becoming indispensable tools for real-time reaction monitoring. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Flow Nuclear Magnetic Resonance (NMR) spectroscopy allow chemists to track the concentrations of reactants, intermediates, and products "on-the-fly". researchgate.netmpg.de

For the synthesis of this compound, these methods could provide invaluable data. For example, Flow NMR could be used to monitor the conversion of the corresponding nitrile to the benzamidine (B55565), providing kinetic data and identifying any transient intermediates or byproducts. rsc.org This is particularly important for complex reactions where multiple competing pathways may exist. rsc.org Furthermore, hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) can be used with benchtop NMR to amplify signals of low-concentration species, making it possible to study reaction mechanisms in greater detail. nih.gov The ability to monitor reactions in real-time under actual process conditions helps in developing a better process understanding, which is critical for scalability and control. researchgate.net

Future work could involve setting up automated reaction profiling systems for the synthesis of fluorinated benzamidines, integrating techniques like HPLC with in-situ spectroscopy to gain a comprehensive picture of the reaction landscape. researchgate.net

Development of Integrated Computational-Experimental Design Workflows

The discovery and development of new molecules with desired properties can be significantly accelerated by integrating computational modeling with experimental synthesis and testing. nih.gov For fluorinated benzamidines, such a workflow could streamline the identification of new derivatives with enhanced biological activity or improved material properties.

The process would begin with in silico screening of virtual libraries of fluorinated benzamidines. Computational tools can predict properties such as binding affinity to specific biological targets, pharmacokinetic profiles, and electronic properties. researchgate.net This allows researchers to prioritize a smaller, more promising set of candidate molecules for synthesis.

Once synthesized, the experimental data on the properties of these compounds can be fed back into the computational models to refine and improve their predictive power. nih.gov This iterative feedback loop between computation and experimentation can guide the design of subsequent generations of molecules, making the discovery process more efficient and cost-effective. nih.gov For example, a data-mining workflow could be employed to analyze existing data on related compounds to identify promising bioisosteric replacements for parts of the this compound scaffold. acs.org While challenges remain in accurately predicting synthetic accessibility, integrated programs that combine computational predictions with the insights of experimental chemists are proving to be highly effective. nih.gov

Investigation of Unique Biological Pathways Responsive to Fluorinated Benzamidines

The introduction of fluorine into a molecule can have profound effects on its biological activity. researchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond can alter a molecule's conformation, metabolic stability, and interactions with biological targets. researchgate.netwikipedia.org A key area of future research will be to identify and characterize the unique biological pathways that are modulated by fluorinated benzamidines like this compound.

This involves screening these compounds against a wide range of biological targets, including enzymes and receptors. For example, some fluorinated compounds have been investigated as inhibitors of carbonic anhydrase isoforms. nih.gov Similarly, novel benzamidine analogues have been synthesized and tested for their antimicrobial activity against pathogens like Porphyromonas gingivalis. monash.edu

Furthermore, engineered biosynthetic pathways could be used to create novel fluorinated natural products. nih.gov By feeding fluoroacetate (B1212596) into polyketide synthase systems, researchers have been able to incorporate fluorine into complex molecular backbones. nih.gov This opens up the possibility of creating a diverse range of fluorinated compounds for biological screening. Understanding how microorganisms metabolize fluorinated drugs is also crucial, as they may be recalcitrant in the environment or be transformed into more toxic metabolites. nih.gov

Future studies will likely employ a combination of in vitro assays, cell-based studies, and in vivo models to elucidate the specific mechanisms of action of fluorinated benzamidines and to identify new therapeutic opportunities.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique properties of fluorinated compounds make them valuable not only in medicine but also in materials science. The intersection of chemistry, biology, and materials science offers exciting opportunities for the development of new technologies based on molecules like this compound.

In materials science, the incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and transparency. ugr.esmdpi.com For example, fluorinated polyamides have been synthesized that exhibit high transparency and low yellowness, making them suitable for optical applications. mdpi.com Similarly, fluorinated liquid crystals have been developed with improved electro-optical properties. nih.gov Research in this area could explore the use of fluorinated benzamidines as building blocks for novel polymers or liquid crystalline materials with tailored properties.

The interface with biology is equally rich. The development of fluorinated compounds for applications in medicinal chemistry, chemical biology, and molecular imaging is a rapidly expanding field. nih.govnih.gov Fluorine's low natural abundance and unique NMR properties make 19F a useful nucleus for magnetic resonance imaging (MRI) and spectroscopy studies. acs.org The synthesis of 18F-labeled benzamides for positron emission tomography (PET) imaging is an established area of research. nih.gov

Future interdisciplinary research will likely focus on designing and synthesizing multifunctional molecules that combine, for example, therapeutic activity with imaging capabilities, or that can be incorporated into biocompatible materials for drug delivery or tissue engineering applications. This synergistic approach, leveraging expertise from multiple scientific disciplines, will be key to fully realizing the potential of fluorinated benzamidines.

Q & A

Q. What are the common challenges in characterizing the reactivity of this compound under nucleophilic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.